molecular formula C14H8F4O3 B14509164 [1,1'-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4'-methoxy- CAS No. 64462-33-5

[1,1'-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4'-methoxy-

Katalognummer: B14509164
CAS-Nummer: 64462-33-5
Molekulargewicht: 300.20 g/mol
InChI-Schlüssel: AJTNKDCWPSUTDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,1’-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4’-methoxy- is a complex organic compound characterized by the presence of a biphenyl core with various substituents. This compound is notable for its unique structural features, which include tetrafluorination and a methoxy group, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4’-methoxy- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong fluorinating agents and specific catalysts to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. The process generally includes the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The scalability of the synthesis is crucial for its application in various industries .

Analyse Chemischer Reaktionen

Types of Reactions

[1,1’-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4’-methoxy- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents and temperature control to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of biphenyl derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [1,1’-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4’-methoxy- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .

Biology

Its structural features make it a useful probe for investigating biological pathways .

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of drug candidates .

Industry

Industrially, the compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics .

Wirkmechanismus

The mechanism of action of [1,1’-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4’-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of fluorine atoms and a methoxy group can enhance its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of [1,1’-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4’-methoxy- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

64462-33-5

Molekularformel

C14H8F4O3

Molekulargewicht

300.20 g/mol

IUPAC-Name

2,3,4,5-tetrafluoro-6-(4-methoxyphenyl)benzoic acid

InChI

InChI=1S/C14H8F4O3/c1-21-7-4-2-6(3-5-7)8-9(14(19)20)11(16)13(18)12(17)10(8)15/h2-5H,1H3,(H,19,20)

InChI-Schlüssel

AJTNKDCWPSUTDJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.